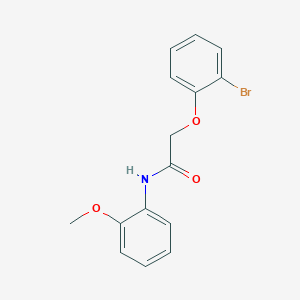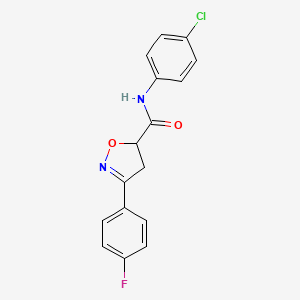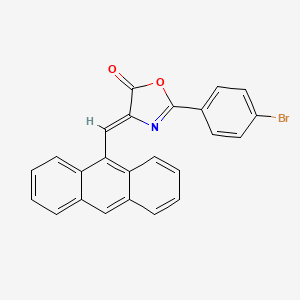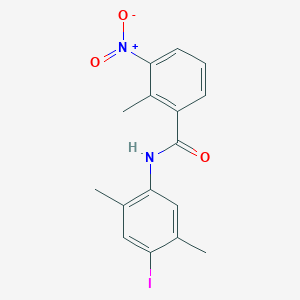![molecular formula C18H16N6O2 B4876280 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4876280.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide inhibits this compound by binding to the ATP-binding site of the kinase. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes. Inhibition of this compound has been shown to activate the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and diabetes. In addition, this compound has been shown to induce apoptosis in cancer cells and promote neuroprotection in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for this compound. However, there are also limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. In addition, its mechanism of action may be affected by the presence of other cellular components, which can complicate its interpretation in cellular assays.
未来方向
There are several future directions for the study of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide. First, further studies are needed to elucidate its mechanism of action and downstream targets. Second, its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes, should be further explored. Third, its use in combination with other therapies should be investigated to determine its potential synergistic effects. Finally, the development of more potent and selective this compound inhibitors based on the structure of this compound should be pursued.
合成方法
The synthesis of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide involves several steps, as described in a study by Yang et al. (2012). The starting material is 2-methoxybenzoyl chloride, which is reacted with 4,6-dimethyl-2-pyrimidinylamine to form 2-methoxy-N-(4,6-dimethyl-2-pyrimidinyl)benzamide. This intermediate is then reacted with 4-cyano-1-(4-piperidinyl)-1H-pyrazole to form the final product, this compound.
科学研究应用
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit this compound, a key regulator of various cellular processes. Inhibition of this compound has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and diabetes.
属性
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-8-12(2)22-18(21-11)24-16(13(9-19)10-20-24)23-17(25)14-6-4-5-7-15(14)26-3/h4-8,10H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKOVSMCXJPBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B4876216.png)
![2-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4876225.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-3-(4-methylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4876244.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4876249.png)
![(3-allyl-4-oxo-1,3-thiazolidin-2-ylidene)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B4876252.png)

![N-propyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4876266.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4876271.png)


![2-[(1,3-benzothiazol-2-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876297.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4876305.png)
